molecular formula C10H13ClOS B13317934 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol

2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol

Cat. No.: B13317934
M. Wt: 216.73 g/mol
InChI Key: QCJIOUHIIPBUDS-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol is a bicyclic organic compound featuring a cyclopentanol core substituted with a 5-chlorothiophene methyl group. Its molecular structure combines the steric and electronic effects of the cyclopentanol ring with the aromatic and halogenated properties of the thiophene moiety.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H13ClOS/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2

InChI Key

QCJIOUHIIPBUDS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2=CC=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 5-chlorothiophene-2-carbaldehyde.

    Grignard Reaction: The 5-chlorothiophene-2-carbaldehyde is reacted with a Grignard reagent derived from cyclopentylmagnesium bromide to form the intermediate alcohol.

    Hydrolysis: The intermediate is then hydrolyzed to yield 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentanone.

    Reduction: 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentane.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes critical differences between 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol and related compounds:

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Reported Applications
2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol 5-Chlorothiophen-2-ylmethyl Not explicitly reported Cyclopentanol, Chlorothiophene Research chemical (discontinued)
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol 2,2,3-Trimethylcyclopentenyl 210.36 Cyclopentenyl, Tertiary alcohol Fragrance industry (IFRA-standardized)
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 1-Aminobutan-2-yl 157.25 Cyclopentanol, Primary amine Pharmaceuticals, agrochemicals

Substituent-Driven Functional Differences

Chlorothiophene vs. Cyclopentenyl Groups
  • Electron-withdrawing vs. Electron-donating effects : The 5-chlorothiophene group in the target compound enhances electrophilic reactivity compared to the electron-rich cyclopentenyl group in 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol. This difference may influence applications in catalysis or bioactivity .
Hydroxyl vs. Amino Groups
  • Hydrogen-bonding capacity: The hydroxyl group in 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol enables stronger hydrogen bonding compared to the amine in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol, which may alter solubility and intermolecular interactions in material science applications .
  • Reactivity: The primary amine in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol allows for nucleophilic substitution or condensation reactions, whereas the hydroxyl group in the target compound is more suited for esterification or etherification.

Research Implications and Limitations

  • Material science: The rigid cyclopentanol backbone could stabilize polymer matrices, but the discontinued status limits experimental validation .

Biological Activity

The compound 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol (CAS No. 1506223-81-9) is a chemical derivative featuring a cyclopentanol structure substituted with a chlorothiophene moiety. This unique structure suggests potential biological activity, making it of interest for pharmaceutical and medicinal chemistry applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular FormulaC10_{10}H13_{13}ClOS
Molecular Weight216.73 g/mol
CAS Number1506223-81-9
Purity>95%

Structural Features

The compound contains a cyclopentan-1-ol core, which is modified by the addition of a 5-chlorothiophen-2-yl group. This structural combination is hypothesized to influence its interaction with biological targets.

Research indicates that compounds similar to 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol may exhibit various biological activities, including:

  • Antimicrobial Properties : Thiophene derivatives often demonstrate antibacterial and antifungal activities. Studies suggest that the presence of the chlorothiophenyl group enhances these effects by disrupting microbial membranes.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Activity : A study conducted on similar thiophene derivatives evaluated their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to significant reductions in bacterial growth, suggesting that 2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol could exhibit comparable effects.
  • Cytotoxicity Assay : In vitro tests were performed using cancer cell lines to assess the cytotoxic potential of the compound. Preliminary findings indicated that it could induce apoptosis in specific cancer cells, warranting further investigation into its mechanism of action.
  • Anti-inflammatory Study : Research focusing on thiophene derivatives revealed their ability to inhibit the NF-kB pathway, a critical regulator in inflammatory responses. This suggests potential therapeutic applications for conditions like arthritis or chronic inflammation.

Pharmacological Profile

An overview of pharmacological activities associated with related compounds is summarized in the following table:

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiophene DerivativesInhibition of bacterial growth
Anti-inflammatoryCyclopentanol DerivativesReduced cytokine levels
CytotoxicityVarious derivativesInduction of apoptosis in cancer cells

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